molecular formula C8H15NO2 B155995 Methyl 1-methylpiperidine-4-carboxylate CAS No. 1690-75-1

Methyl 1-methylpiperidine-4-carboxylate

Cat. No.: B155995
CAS No.: 1690-75-1
M. Wt: 157.21 g/mol
InChI Key: KYAOKPRJTMFBTQ-UHFFFAOYSA-N
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Description

Methyl 1-methylpiperidine-4-carboxylate is an organic compound with the molecular formula C8H15NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile chemical properties .

Scientific Research Applications

Methyl 1-methylpiperidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the development of biochemical assays and as a reagent in various biological studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including anti-epileptic and anti-anxiety drugs.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Safety and Hazards

“Methyl 1-methylpiperidine-4-carboxylate” is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P330, P332, P337, P338, P340, P351, P352 . In case of ingestion, it is recommended to wash out the mouth with copious amounts of water for at least 15 minutes and seek medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-methylpiperidine-4-carboxylate can be synthesized through the reaction of piperidine with methyl formate. The reaction is typically carried out under inert gas protection to prevent unwanted side reactions. The reaction mixture is then subjected to distillation or other purification methods to isolate the pure product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar principles as laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methylpiperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl 1-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to active pharmaceutical ingredients, influencing various biochemical pathways. For instance, it may interact with enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-methylpiperidine-4-carboxylate is unique due to its specific structural features, such as the presence of both an ester and a tertiary amine group. These features make it a valuable intermediate in the synthesis of various complex molecules, distinguishing it from other similar compounds .

Properties

IUPAC Name

methyl 1-methylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-9-5-3-7(4-6-9)8(10)11-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAOKPRJTMFBTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394342
Record name Methyl 1-methylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1690-75-1
Record name 4-Piperidinecarboxylic acid, 1-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1690-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-methylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-Methyl-4-piperidinecarboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a stirred solution of 1-methylisonipecotic acid hydrochloride (178.64 g, 1 mol) in 350 mL of methanol (8 equivalents) was added, dropwise with stirring and cooling (ice-salt bath) to -10° C., 112.8 mL (1.55 equivalents) of thionyl chloride. After completion of the addition (1 hour), the ice-salt bath was removed and the temperature allowed to rise to 40° C. and held at this point for 2 hours. The solution was brought to about pH 8 with sodium carbonate and extracted with methylene chloride. The methylene chloride solution was dried and evaporated to give 136.88 g (87%) of methyl 1-methylpiperidine-4-carboxylate as a clear liquid. The IR spectrum confirmed that the product was the methyl ester.
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Synthesis routes and methods II

Procedure details

Dissolve isonipecotic acid methyl ester in formaldehyde (19.4 mL of a 37.5% solution in water, 262 mmol) and treat with formic acid (10.2 mL of a 90% solution, 240 mmol). Heat on a steam bath for 2 hours and evaporate the solvent in vacuo. Dissolve the residue in ethyl ether, dry (MgSO4), filter and evaporate the filtrate in vacuo. Purify by distillation under an argon atmosphere to give 1-methyl-4-piperidinecarboxylic acid, methyl ester as a clear colorless oil (bp 195°-205° C., 760 mm).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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